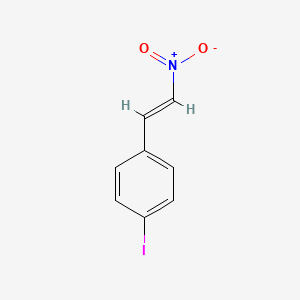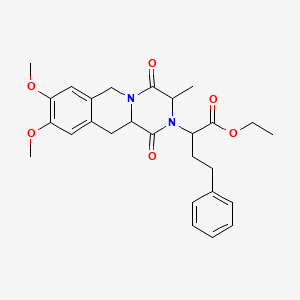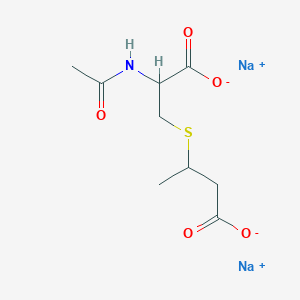
4-Tetradecen-1-ol, (E)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Tetradecen-1-ol, (E) is an organic compound with the molecular formula C14H28O It is a long-chain fatty alcohol with a double bond in the trans (E) configuration at the fourth carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tetradecen-1-ol, (E) can be achieved through several methods. One common approach involves the reduction of 4-Tetradecenoic acid using lithium aluminum hydride (LiAlH4) as a reducing agent. The reaction is typically carried out in anhydrous ether at low temperatures to prevent side reactions.
Another method involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene. For instance, the reaction between 4-bromobutanal and a suitable phosphonium ylide can yield 4-Tetradecen-1-ol, (E) after subsequent reduction steps.
Industrial Production Methods
In industrial settings, 4-Tetradecen-1-ol, (E) can be produced through the catalytic hydrogenation of 4-Tetradecenoic acid. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions. The resulting product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
4-Tetradecen-1-ol, (E) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-Tetradecenal or 4-Tetradecenoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to 4-Tetradecanol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: It can undergo nucleophilic substitution reactions to form derivatives like 4-Tetradecenyl chloride when reacted with thionyl chloride (SOCl2).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in anhydrous conditions.
Major Products
Oxidation: 4-Tetradecenal, 4-Tetradecenoic acid.
Reduction: 4-Tetradecanol.
Substitution: 4-Tetradecenyl chloride.
Scientific Research Applications
4-Tetradecen-1-ol, (E) has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pheromones and other bioactive molecules.
Biology: The compound is studied for its role in biological systems, particularly in the context of lipid metabolism and cell signaling.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug delivery systems and as a precursor for bioactive compounds.
Industry: It is used in the production of surfactants, lubricants, and plasticizers due to its amphiphilic nature.
Mechanism of Action
The mechanism of action of 4-Tetradecen-1-ol, (E) involves its interaction with cellular membranes and enzymes. As a long-chain fatty alcohol, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. It may also act as a substrate for enzymes involved in fatty acid metabolism, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
11-Tetradecen-1-ol, (E): Another unsaturated fatty alcohol with a double bond at the eleventh carbon.
9-Tetradecen-1-ol, (E): Similar structure but with the double bond at the ninth carbon.
4-Tetradecen-1-ol, (Z): The cis isomer of 4-Tetradecen-1-ol, (E).
Uniqueness
4-Tetradecen-1-ol, (E) is unique due to its specific double bond position and trans configuration, which confer distinct chemical and physical properties. These characteristics make it suitable for specific applications, such as in the synthesis of certain pheromones and bioactive molecules.
Properties
Molecular Formula |
C14H28O |
|---|---|
Molecular Weight |
212.37 g/mol |
IUPAC Name |
(E)-tetradec-4-en-1-ol |
InChI |
InChI=1S/C14H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h10-11,15H,2-9,12-14H2,1H3/b11-10+ |
InChI Key |
NFLOGWCACVSGQN-ZHACJKMWSA-N |
Isomeric SMILES |
CCCCCCCCC/C=C/CCCO |
Canonical SMILES |
CCCCCCCCCC=CCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[(1R,2R)-1-Ethyl-2-methyl-3-(methylamino)propyl]phenyl beta-D-Glucopyranosiduronic Acid](/img/structure/B12289425.png)


![2-[[2-Hydroxy-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propyl]amino]-2-methylpropan-1-ol](/img/structure/B12289438.png)



![Benzyl 2-(acetamido)-2-deoxy-6-O-benzyl-3-O-2-propen-1-YL-4-O-[beta-D-galactopyranosyl]-alpha-D-glucopyranoside](/img/structure/B12289476.png)
![N-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B12289477.png)

![3-[Hydroxy(phenyl)methyl]isoxazole-4-carboxylic Acid](/img/structure/B12289486.png)
![(9-Methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl) 2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylacetate](/img/structure/B12289491.png)
